3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

pKa aqueous solubility benzoxaborole pharmacophore

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide (CAS 1268335-72-3; molecular formula C₁₀H₁₂BNO₃) is the unsubstituted primary amide member of the 7-propanamide benzoxaborole series. It belongs to the benzoxaborole class, a group of cyclic boronic acid hemiesters that are distinguished from acyclic phenylboronic acids by their lower pKa (~7.3 vs ~8.8 for the parent benzoxaborole pharmacophore) and correspondingly greater aqueous solubility at physiological pH.

Molecular Formula C10H12BNO3
Molecular Weight 205.02 g/mol
Cat. No. B13140659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
Molecular FormulaC10H12BNO3
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2CCC(=O)N)O
InChIInChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13)
InChIKeyPDPFDHCTBXOPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide (CAS 1268335-72-3): Core Benzoxaborole Scaffold for Anticancer Lead Optimization


3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide (CAS 1268335-72-3; molecular formula C₁₀H₁₂BNO₃) is the unsubstituted primary amide member of the 7-propanamide benzoxaborole series . It belongs to the benzoxaborole class, a group of cyclic boronic acid hemiesters that are distinguished from acyclic phenylboronic acids by their lower pKa (~7.3 vs ~8.8 for the parent benzoxaborole pharmacophore) and correspondingly greater aqueous solubility at physiological pH [1][2]. Commercially, the compound is typically sourced at 95% or 98% purity from specialty chemical suppliers and is prepared via acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride with activated carboxylic acid derivatives .

Why 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide Cannot Be Interchanged with Generic Boronic Acids or Other Benzoxaborole Congeners


The benzoxaborole pharmacophore confers a physicochemical signature—specifically a boronic acid pKa depressed by approximately 1.5 log units relative to phenylboronic acid and markedly higher hydrolytic stability [1][2]—that is preserved across the 7-propanamide series but is absent in phenylboronic acid alternatives. Within the benzoxaborole family, variations in the 7-position substituent (e.g., propanamide vs. propanoic acid or substituted anilides) produce up to >100-fold differences in cellular IC₅₀ against cancer cell lines and dictate distinct intracellular targeting mechanisms [3][4]. Therefore, the unsubstituted propanamide cannot be treated as a drop-in replacement for either non-benzoxaborole boronic acids or 7-substituted benzoxaborole analogs with divergent biological potency and target engagement profiles.

Quantitative Differentiation Evidence for 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide vs. Structural Analogs


Benzoxaborole pKa vs. Phenylboronic Acid: ~1.5 Log Unit Depression Enables Physiological pH Solubility

The benzoxaborole pharmacophore common to the target compound exhibits a boronic acid pKa of 7.3, compared with 8.8 for the corresponding phenylboronic acid (PBA). This ~1.5 log-unit depression is attributed to ring strain in the five-membered oxaborole heterocycle and is a defining class-level property [1][2]. The consequence is that benzoxaboroles exist predominantly in the anionic, water-soluble tetrahedral form at physiological pH, whereas phenylboronic acids remain largely in the neutral, poorly soluble trigonal planar form under the same conditions [3].

pKa aqueous solubility benzoxaborole pharmacophore

Hydrolytic Stability: Benzoxaborole Core Resists Degradation Unlike Phenylboronic Acids

The benzoxaborole heterocycle demonstrates considerably higher hydrolytic resistance compared with the corresponding phenylboronic acids [1]. Phenylboronic acids are susceptible to protodeboronation under aqueous acidic or basic conditions, whereas the cyclic oxaborole structure kinetically stabilizes the boron-carbon bond. The dynamic equilibrium between closed (cyclic) and open (hydrolyzed) forms of benzoxaboroles proceeds at >100 Hz at ambient temperature via a rate-limiting proton-transfer mechanism, indicating rapid but fully reversible hydration that does not lead to irreversible degradation [2].

hydrolytic stability boron-carbon bond aqueous stability

Amphotericin B Conjugate: Di-Modified Derivative of the Target Compound Achieves Best Antifungal Activity-to-Toxicity Ratio in the Series

The target compound serves as the acyl donor for the 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB conjugate (compound 3). When further modified at the C16 position with a DMAE (N,N-dimethylaminoethyl) amide group to yield compound 9, this dual-modified derivative demonstrated MIC values of 0.25-2 μg/mL against Candida albicans, Cryptococcus humicolus, and Aspergillus niger—comparable to the antifungal activity of unmodified AmB (MICs 0.25–2 μg/mL) [1]. Critically, compound 9 demonstrated the best combination of high antifungal activity with low cytotoxic (against HCT116 colon cells) and low hemolytic (against donor red blood cells) potency among all tested derivatives, representing a significant reduction in mammalian cell toxicity compared with the parent AmB [1].

amphotericin B conjugate antifungal hemolytic toxicity Candida albicans

CPSF3 Endonuclease Targeting: Benzoxaborole Scaffold Binds Active Site via a Mechanism Distinct from Other CPSF3 Inhibitors

Forward genetics target identification studies demonstrated that anticancer benzoxaborole compounds, including those built on the 7-propanamide benzoxaborole scaffold, inhibit Cleavage and Polyadenylation Specific Factor 3 (CPSF3), the endonuclease responsible for pre-mRNA 3′-end processing [1]. X-ray crystallography confirmed that these benzoxaboroles bind to the CPSF3 active site in a manner distinct from other known inhibitors of CPSF3, including the antimalarial benzoxaborole AN3661 and the antitrypanosomal SCYX-6759 [1]. Resistance-conferring mutations (P45L, P45T, L106F, Y207C/H, Y357H, D185N) mapped exclusively to the CPSF3 substrate-binding site, and resistant clones were at least 32-fold resistant to benzoxaborole 1, confirming on-target engagement [1].

CPSF3 pre-mRNA processing target identification benzoxaborole

Versatile Intermediate: Enables Synthesis of Potent Anticancer 7-Propanamide Benzoxaborole Derivatives with IC₅₀ Values as Low as 21 nM

The target compound represents the unsubstituted propanamide core from which an extensive anticancer SAR series was elaborated. In the J. Med. Chem. 2019 study by Zhang et al., optimized derivatives of this scaffold (compounds 103 and 115, also designated CPSF3-IN-1) demonstrated potent antiproliferative activity against SKOV3 ovarian cancer cells with IC₅₀ values of 33 nM and 21 nM, respectively [1]. Compound 115 further inhibited MDA-MB-231 (breast) and HCT-116 (colon) cell proliferation with IC₅₀ values of 56 nM and 110 nM, respectively, and showed in vivo antitumor efficacy in an ovarian tumor xenograft mouse model [1][2]. The patent literature (WO2020186504A1) further reports derivatives with IC₅₀ values around 2 nM, representing a >10-fold potency improvement over the 2019 lead compounds [3].

anticancer ovarian cancer SAR SKOV3

High-Value Application Scenarios for 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide Based on Verified Evidence


Medicinal Chemistry: Synthesis of 7-Propanamide Benzoxaborole Anticancer Lead Libraries

Procurement of this compound as the unsubstituted propanamide core scaffold enables efficient parallel synthesis of substituted anilide and sulfonamide derivatives for anticancer SAR campaigns targeting CPSF3-dependent cancer cell lines. Derivatives optimized from this scaffold have demonstrated IC₅₀ values as low as 21 nM against SKOV3 ovarian cancer cells and in vivo xenograft efficacy [1]. The commercial availability of the target compound at 95-98% purity allows laboratories to bypass multi-step benzoxaborole core construction and proceed directly to amide diversification at the 7-position side chain, consistent with the synthetic strategies employed in the foundational SAR study [1].

Antifungal Drug Development: Amphotericin B-Benzoxaborole Conjugates with Reduced Host Toxicity

The target compound can be activated as its N-hydroxysuccinimide ester and conjugated to the 3′-amino group of amphotericin B, as demonstrated by Savelyev et al. Further dual modification at the C16 position yields conjugates that maintain broad-spectrum antifungal activity (MIC 0.25–2 μg/mL against Candida albicans, Cryptococcus humicolus, and Aspergillus niger) while significantly reducing hemolytic and cytotoxic liabilities compared with unmodified AmB [2]. This application scenario is directly supported by published synthetic protocols and comprehensive in vitro characterization data [2].

Chemical Biology: Benzoxaborole-Based Diol Recognition Probes Operating at Physiological pH

The benzoxaborole pharmacophore binds cis-diol-containing biomolecules (including sugars such as glucose and fructose) with higher affinity than phenylboronic acids, and crucially maintains this binding in aqueous solution at neutral pH due to its lowered pKa (~7.3) [3][4]. The target compound's propanamide side chain provides a convenient handle for further conjugation to fluorophores, biotin, or solid supports without disrupting the diol-binding oxaborole ring. This makes it a rational choice over phenylboronic acid alternatives for constructing sugar-sensing platforms, glycoprotein enrichment resins, or targeted drug delivery systems requiring physiological pH operation [4].

Pharmaceutical Intermediate Supply: Establishing Qualified Vendor Relationships for GMP-Like Sourcing

Given the compound's validated role as the core intermediate for multiple lead series (anticancer CPSF3 inhibitors, AmB conjugates, and 11β-HSD1 inhibitor analogs identified in BindingDB [5]), research organizations scaling up from discovery to preclinical development should establish qualified supplier relationships with vendors capable of providing the compound at >95% purity with full analytical characterization (CAS 1268335-72-3 verification, HPLC trace, and when required, residual solvent and elemental analysis). The compound's defined CAS registry number and known synthetic route via acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride facilitate supplier qualification and method transfer [1].

Quote Request

Request a Quote for 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.